5-Chloro-5,8-dideazaisofolic acid is derived from the modification of folic acid and its analogs. It belongs to a class of compounds known as dideaza derivatives, which are characterized by the absence of nitrogen atoms at specific positions in the pteridine ring. This alteration significantly affects the compound's biological activity and pharmacological properties. The synthesis and evaluation of this compound have been documented in various studies focusing on its potential as an anticancer agent .
The synthesis of 5-chloro-5,8-dideazaisofolic acid has been explored through multiple methodologies. A notable synthetic route involves the use of classical organic reactions that incorporate chlorination and amination steps.
The molecular structure of 5-chloro-5,8-dideazaisofolic acid can be described by its distinctive pteridine core, which is crucial for its biological activity.
The presence of chlorine at the 5-position enhances its binding affinity to target enzymes compared to non-chlorinated analogs. X-ray crystallography or NMR spectroscopy can be employed to elucidate detailed structural information .
5-Chloro-5,8-dideazaisofolic acid participates in various chemical reactions that are significant for its biological activity:
The kinetics of these reactions often depend on substrate concentration, enzyme availability, and environmental conditions such as pH and temperature.
The mechanism of action for 5-chloro-5,8-dideazaisofolic acid primarily involves its role as an inhibitor in folate metabolism:
Studies indicate that this compound exhibits higher potency against certain cancer cell lines compared to its non-chlorinated counterparts .
The physical and chemical properties of 5-chloro-5,8-dideazaisofolic acid are critical for understanding its behavior in biological systems:
These properties influence formulation strategies for drug delivery systems aimed at enhancing bioavailability .
5-Chloro-5,8-dideazaisofolic acid has several significant applications:
5-Chloro-5,8-dideazaisofolic acid (CAS 102743-78-2) is a rationally designed antifolate analogue characterized by systematic modifications to the classical pteridine scaffold of folic acid. Its core structure features a quinazoline heterocycle resulting from the removal of nitrogen atoms at positions 5 and 8 of the natural folate structure—a hallmark of "dideaza" antifolates. The defining structural element is a chlorine atom substituted at position 5 of the quinazoline ring, replacing the methyl group found in earlier analogues like 5-methyl-5,8-dideazaisofolic acid. This modification significantly influences electronic distribution and steric interactions within the molecule [1] .
The term "isofolic" denotes a critical bridge reversal in its architecture: Unlike classical folates (e.g., folic acid, aminopterin) that possess a C9–N10 bridge connecting the pteridine/quinazoline moiety to the para-aminobenzoylglutamate (pABG) fragment, 5-chloro-5,8-dideazaisofolic acid incorporates an N9–C10 bridge. This reversal alters the spatial orientation and electronic properties of the molecule, impacting its binding to folate-dependent enzymes and cellular transport proteins [5] [7]. Its IUPAC name, (2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid, precisely reflects this connectivity and stereochemistry, with the L-glutamate moiety essential for biological activity .
Table 1: Key Structural Features of 5-Chloro-5,8-dideazaisofolic Acid and Related Analogues
Structural Feature | 5-Chloro-5,8-dideazaisofolic Acid | Classical Folates (e.g., Aminopterin) | 5,8-Dideazafolic Acid |
---|---|---|---|
Core Ring System | Quinazoline (5,8-dideaza) | Pteridine | Quinazoline (5,8-dideaza) |
Position 5 Substituent | Chlorine | Nitrogen (part of pteridine) | Hydrogen |
Bridge Type | N9–C10 (reversed) | C9–N10 | C9–N10 |
Glutamate Attachment | Benzoyl-L-glutamate | para-Aminobenzoyl-L-glutamate | para-Aminobenzoyl-L-glutamate |
Notable Functional Groups | 2-Amino, 4-oxo, 5-chloro | 2-Amino, 4-oxo (aminopterin) | 2-Amino, 4-oxo |
Spectroscopic and crystallographic analyses provide definitive validation of the structure and configuration of 5-chloro-5,8-dideazaisofolic acid. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments consistent with its asymmetrical quinazoline-glutamate structure. Key signals in its ¹H NMR spectrum include the aromatic protons of the quinazoline ring (observed as complex multiplets between δ 6.5–8.0 ppm), the methylene bridge protons (benzyllic -CH₂- group, appearing as a singlet near δ 4.5–4.7 ppm), and the characteristic diastereotopic protons of the L-glutamate moiety (showing complex coupling patterns between δ 2.0–2.6 ppm for -CH₂- and δ 4.3–4.5 ppm for the methine -CH-). The 2-amino group on the quinazoline ring typically appears as a broad singlet near δ 6.5–7.0 ppm [8].
Mass Spectrometry confirms the molecular formula as C₂₁H₂₀ClN₅O₆ with an exact molecular weight of 473.9 g/mol. Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectra exhibit a prominent molecular ion peak [M+H]⁺ at m/z 474.9, along with characteristic fragment ions corresponding to the sequential loss of the glutamate moiety (-129 Da) and cleavage of the quinazoline-benzyl bond . High-Resolution Mass Spectrometry (HRMS) provides precise mass confirmation, crucial for distinguishing isomers like the non-chlorinated or bridge-non-reversed variants .
While specific X-ray crystallographic data for the exact 5-chloro derivative is less extensively published in the provided sources, crystallography of closely related quinazoline antifolates (e.g., 5-trifluoromethyl-5,8-dideazaisofolic acid) reveals critical structural insights. These studies confirm the planar nature of the quinazoline ring, the orthogonal orientation of the benzoyl ring relative to the heterocycle, and the extended conformation of the glutamate tail. The chlorine atom's position at C5 is unequivocally established, influencing ring electronics and intermolecular interactions within enzyme active sites [7].
Table 2: Summary of Key Spectroscopic and Structural Characterization Techniques
Technique | Key Parameters/Findings for 5-Chloro-5,8-dideazaisofolic Acid | Biological/Chemical Significance |
---|---|---|
¹H NMR (200/400 MHz) | δ ~4.5–4.7 ppm (s, 2H, -CH₂- bridge); δ ~6.5–8.0 ppm (m, Ar-H); δ ~6.5–7.0 ppm (br s, 2H, -NH₂); δ ~4.3–4.5 ppm (m, 1H, α-CH glutamate); δ ~2.0–2.6 ppm (m, 4H, β,γ-CH₂ glutamate) | Confirms methylene bridge, aromatic protons, amine group, and L-glutamate stereochemistry. |
¹³C NMR | Characteristic signals: C5 (Cl-substituted carbon) ~135–140 ppm; C4=O ~165 ppm; C=O glutamate ~174–178 ppm | Identifies carbon types, carbonyl groups, and chlorine substitution site. |
Mass Spectrometry (MS) | [M+H]⁺ = 474.9; Fragment ions: m/z 346 (loss of glutamate), m/z 217 (quinazoline-benzyl fragment) | Verifies molecular formula (C₂₁H₂₀ClN₅O₆) and fragmentation pattern. |
X-ray Crystallography | Planar quinazoline ring; Chlorine atom position confirmed; Dihedral angle between quinazoline and benzyl rings ~70–90° | Defines 3D structure, bond lengths/angles, and spatial orientation of pharmacophores. |
The structural innovations in 5-chloro-5,8-dideazaisofolic acid confer distinct biochemical advantages and disadvantages compared to classical antifolates like aminopterin and methotrexate, as well as non-chlorinated dideaza analogues.
Target Enzyme Affinity and Selectivity: Unlike methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), 5-chloro-5,8-dideazaisofolic acid exhibits a shifted inhibitory profile. While it retains moderate affinity for DHFR, its primary mechanism, especially after intracellular polyglutamation, involves stronger inhibition of thymidylate synthase (TS). This contrasts sharply with aminopterin/MTX, which are primarily DHFR inhibitors. The chlorine atom at position 5 enhances van der Waals interactions and induces electronic effects within the TS active site compared to the hydrogen or methyl group in earlier dideaza compounds like 5,8-dideazaisofolic acid (H-338) or 5-methyl-5,8-dideazaisofolic acid. Notably, 5-chloro substitution in 2,4-diaminoquinazolines generally confers superior growth inhibitory potency against cancer cell lines (e.g., gastrointestinal adenocarcinomas) compared to their non-chlorinated counterparts, though it is less potent than some 5-methyl derivatives against specific targets [1] [3] [5].
Impact of Bridge Reversal (Iso Configuration): The N9–C10 bridge reversal distinguishes it from classical "dideazafolic acid" analogues (C9–N10 bridge). This modification significantly alters binding kinetics to folate transporters (e.g., reduced folate carrier, RFC) and folate receptors (FRα, FRβ). While classical C9–N10 dideazafolates often rely heavily on the RFC for uptake, the bridge-reversed "iso" configuration may alter transporter affinity, impacting cellular accumulation and selectivity [5] [7].
Role of Polyglutamation: A critical functional distinction lies in its metabolism by folylpolyglutamate synthetase (FPGS). Like natural folates and MTX, 5-chloro-5,8-dideazaisofolic acid serves as a substrate for FPGS, leading to the addition of multiple glutamate residues. This polyglutamation dramatically enhances its inhibitory potency against TS (by up to 100-fold for tetra/pentaglutamates) while minimally affecting DHFR inhibition. The polyglutamated forms become trapped intracellularly, leading to sustained TS inhibition and thymineless death in cancer cells. This "lethal synthesis" mechanism is a key advantage shared with other quinazoline antifolates like raltitrexed but differs profoundly from non-polyglutamatable DHFR inhibitors like trimetrexate [5].
Table 3: Comparative Biochemical Properties of 5-Chloro-5,8-dideazaisofolic Acid and Classical Antifolates
Property | 5-Chloro-5,8-dideazaisofolic Acid | Aminopterin / Methotrexate (MTX) | 5,8-Dideazaisofolic Acid (H-338) | 5-Methyl-5,8-dideazaisofolic Acid |
---|---|---|---|---|
Primary Enzyme Target(s) | Thymidylate Synthase (TS) >> DHFR | DHFR >> TS | TS | TS > DHFR |
FPGS Substrate / Polyglutamation | Yes / Enhances TS inhibition & retention | Yes / Enhances DHFR inhibition & retention | Yes / Enhances TS inhibition | Yes / Enhances TS inhibition |
Effect of 5-Substituent | Chlorine enhances TS/DHFR binding vs. H | N/A (N at position 5) | Hydrogen (baseline) | Methyl enhances activity vs. Cl |
Bridge Configuration | N9–C10 (Isofolate) | C9–N10 | C9–N10 | N9–C10 (Isofolate) |
Cytotoxicity (GI Adenoca Cells) | Moderate to High (Superior to non-Cl 2,4-diamino analogues) | High (DHFR-driven) | Lower than 5-methyl/5-chloro analogues | Higher than Cl analogue in some contexts [1] |
The structural evolution embodied in 5-chloro-5,8-dideazaisofolic acid—combining chlorine substitution, bridge reversal, and retention of the glutamate tail—represents a strategic effort to optimize antitumor specificity, particularly against solid tumors like colon adenocarcinoma, by exploiting TS inhibition and polyglutamation-dependent retention [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3